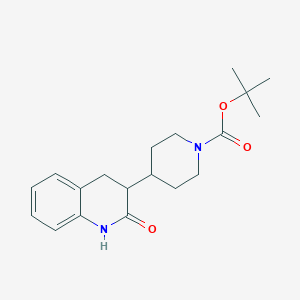
tert-butyl 4-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)piperidine-1-carboxylate
Übersicht
Beschreibung
tert-butyl 4-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)piperidine-1-carboxylate: is a complex organic compound that features a piperidine ring and a quinoline derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the quinoline derivative, followed by the introduction of the piperidine ring. The reaction conditions often involve the use of strong bases and protecting groups to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions can be performed on the quinoline moiety.
Substitution: Various substitution reactions can occur, especially on the aromatic ring of the quinoline derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation and nitration reactions can be performed using reagents like bromine and nitric acid.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, tert-butyl 4-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)piperidine-1-carboxylate serves as a building block for more complex molecules. It is used in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its structure allows it to interact with various biological targets.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its ability to modulate biological pathways makes it a promising lead compound for drug development.
Industry: In the chemical industry, it is used as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of tert-butyl 4-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the piperidine ring can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Comparison: Compared to similar compounds, tert-butyl 4-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)piperidine-1-carboxylate is unique due to its specific quinoline derivative. This structural feature imparts distinct biological activities and synthetic utility, making it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C19H26N2O3 |
|---|---|
Molekulargewicht |
330.4 g/mol |
IUPAC-Name |
tert-butyl 4-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H26N2O3/c1-19(2,3)24-18(23)21-10-8-13(9-11-21)15-12-14-6-4-5-7-16(14)20-17(15)22/h4-7,13,15H,8-12H2,1-3H3,(H,20,22) |
InChI-Schlüssel |
JVUSGAVMOAHFNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2CC3=CC=CC=C3NC2=O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














